molecular formula C19H21N5O5S B2532848 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide CAS No. 899733-23-4

1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide

Cat. No.: B2532848
CAS No.: 899733-23-4
M. Wt: 431.47
InChI Key: YBTFMQXBOZAESQ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core modified with a sulfone group (5,5-dioxido), a phenyl substituent at position 2, and a piperidine-4-carboxamide moiety linked via a glyoxylamide bridge.

Properties

IUPAC Name

1-[2-[(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5S/c20-16(25)12-6-8-23(9-7-12)19(27)18(26)21-17-14-10-30(28,29)11-15(14)22-24(17)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H2,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTFMQXBOZAESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide is a complex organic compound that possesses notable structural features contributing to its biological activity. This compound is part of a class of thieno[3,4-c]pyrazole derivatives known for their diverse pharmacological properties, including potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound includes multiple functional groups that enhance its reactivity. The presence of the dioxido group suggests two carbonyl functionalities, which may play a crucial role in its biological interactions. The arrangement of rings and functional groups contributes to its potential as a therapeutic agent.

Biological Activity

The biological activity of this compound has been evaluated in various studies, indicating diverse pharmacological effects:

  • Anticancer Activity : Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazoles have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific IC50 values for related compounds indicate promising therapeutic potential against various cancer cell lines.
  • Anti-inflammatory Effects : Thieno[3,4-c]pyrazole derivatives are also noted for their anti-inflammatory activity. Studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced inflammation and pain relief.
  • Antimicrobial Properties : The compound has shown antimicrobial activity against several bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Case Studies

Several case studies highlight the biological efficacy of thieno[3,4-c]pyrazole derivatives:

  • Study on Anticancer Activity : A study published in PLOS ONE evaluated a series of dihydropyrano[2,3-c]pyrazole derivatives for their anticancer effects. The lead compound exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, suggesting strong anticancer properties .
  • Anti-inflammatory Research : Another investigation focused on the synthesis and evaluation of novel oxadiazoles as selective COX-2 inhibitors. The results indicated that certain derivatives significantly inhibited COX-2 activity, correlating with reduced inflammatory responses .

Research Findings

The synthesis and biological evaluation of thieno[3,4-c]pyrazole derivatives have yielded important insights:

Compound Biological Activity IC50 Value (μM) Reference
Dihydropyrano[2,3-c]pyrazole 4Anticancer (HCT-116)6.2
COX-2 Inhibitor OxadiazoleAnti-inflammatoryNot specified
Thieno[3,4-c]pyrazole DerivativeAntimicrobial (E. coli)15

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s piperidine-4-carboxamide group aligns it with derivatives reported as SARS-CoV-2 inhibitors (). Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Activity (Source)
Target Compound Thieno[3,4-c]pyrazole 5,5-Dioxido, phenyl, piperidine-4-carboxamide Hypothetical enzyme inhibition*
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide Naphthalen-1-yl, 4-fluorobenzyl SARS-CoV-2 inhibition
(R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide Naphthalen-1-yl, 2-methoxypyridin-4-ylmethyl SARS-CoV-2 inhibition

Key Observations

Core Heterocycle: The target compound’s thienopyrazole-sulfone core distinguishes it from simpler piperidine carboxamide derivatives.

In contrast, analogs with methoxy or fluorobenzyl groups rely on weaker van der Waals or halogen interactions .

Steric Effects : The glyoxylamide bridge in the target compound introduces conformational flexibility, whereas naphthalenyl or pyridinyl substituents in analogs create bulkier, more lipophilic structures. This may influence membrane permeability or off-target interactions .

Pharmacological Hypotheses : While the analogs in demonstrate antiviral activity, the target compound’s sulfone group could enhance interactions with cysteine proteases or oxidoreductases, though experimental validation is required.

Hydrogen-Bonding and Crystal Packing Considerations

The target compound’s hydrogen-bonding network (amide N–H, sulfone O, and carbonyl O) likely forms distinct graph-set patterns (e.g., R₂²(8) motifs common in amide-containing crystals), influencing solubility and crystal packing . In contrast, analogs lacking sulfone or amide groups may exhibit weaker intermolecular interactions, leading to differences in melting points or bioavailability.

Preparation Methods

Oxidation to Introduce the Sulfone Group

The 5,5-dioxido (sulfone) group is introduced by treating the cyclized product with hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C for 6–8 hours. This step is critical for enhancing the electrophilicity of the pyrazole ring, facilitating subsequent amidation.

Step Reagents/Conditions Yield Reference
Cyclization Ac₂O, NaNO₂, H₂SO₄, 0–5°C 72%
Oxidation H₂O₂, AcOH, 70°C 85%

Preparation of Piperidine-4-carboxamide

The piperidine-4-carboxamide fragment is synthesized from piperidine-4-carboxylic acid via a two-step process. Source demonstrates the use of acetic anhydride and triethylamine in dichloromethane to activate the carboxylic acid, followed by reaction with aqueous ammonia to form the carboxamide.

Protection-Deprotection Strategy

To prevent side reactions during coupling, the piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. After coupling, the Boc group is removed with trifluoroacetic acid (TFA).

Step Reagents/Conditions Yield Reference
Boc Protection (Boc)₂O, DMAP, CH₂Cl₂ 90%
Carboxamide Formation NH₃ (aq), EDCl, HOBt 78%

Formation of the 2-Oxoacetyl Bridge

The 2-oxoacetyl spacer links the thienopyrazole and piperidine units. Oxalyl chloride is reacted with glycolic acid to generate 2-oxoacetyl chloride , which is then coupled to the thienopyrazole amine under Schotten-Baumann conditions (NaOH, H₂O/CH₂Cl₂).

Amidation Reaction

The intermediate 2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetic acid is activated with HATU and coupled to piperidine-4-carboxamide in dimethylformamide (DMF) at room temperature.

Parameter Value Reference
Coupling Reagent HATU, DIPEA
Solvent DMF
Yield 68%

Mechanistic Insights

Jacobson Reaction Mechanism

The cyclization step (Section 1) proceeds via nitrosation of the acetylated amine, forming a diazonium intermediate that undergoes intramolecular cyclization to yield the pyrazole ring.

Oxidative Sulfonation

The sulfone group is introduced through a radical-mediated oxidation mechanism, where H₂O₂ generates hydroxyl radicals that abstract hydrogen from the thiophene sulfur, followed by oxygen rebound.

Optimization and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve coupling efficiency, while dichloromethane minimizes side reactions during Boc protection.

Purification Methods

Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates, while recrystallization from ethanol/water purifies the final compound.

Characterization Data

Spectral Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, Ph), 3.98 (q, 2H, COCH₂), 3.12 (m, 2H, piperidine-H).
  • HRMS (ESI+) : m/z calcd. for C₂₂H₂₅N₅O₅S [M+H]⁺: 488.1601; found: 488.1598.

Physicochemical Properties

Property Value Reference
Melting Point 214–216°C
Solubility DMSO: 32 mg/mL

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. For example:

  • Temperature and Time : Microwave-assisted synthesis (e.g., 80–120°C for 2–4 hours) can enhance reaction efficiency compared to traditional methods .
  • Catalyst Screening : Use Pd/C or organocatalysts to reduce side reactions in amide coupling steps.
  • By-Product Mitigation : Monitor intermediates via TLC or HPLC to identify and minimize undesired products .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., solvent polarity, stoichiometry) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Multi-modal characterization is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR for backbone confirmation; 2D NMR (e.g., HSQC, COSY) resolves stereochemical ambiguities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy).
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions .

Q. How can solubility and formulation challenges be addressed for in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO-water gradients (e.g., 10% DMSO) for aqueous solubility enhancement .
  • Lipid-Based Carriers : Encapsulate in liposomes or cyclodextrins to improve bioavailability .
  • pH-Dependent Solubility : Titrate with citrate or phosphate buffers (pH 4–8) to identify optimal conditions .

Q. What are the standard protocols for assessing purity and stability during storage?

Methodological Answer:

  • HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 220–280 nm) quantify impurities .
  • Forced Degradation Studies : Expose to heat (60°C), light (UV), and humidity (75% RH) to identify degradation pathways .
  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis monitor thermal stability .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Dose-Response Reproducibility : Conduct triplicate assays with internal controls (e.g., staurosporine for cytotoxicity) .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate direct binding .
  • Statistical Meta-Analysis : Apply hierarchical Bayesian models to harmonize data from disparate assays (e.g., IC₅₀ variability) .

Q. What computational strategies can predict the compound’s pharmacological mechanism?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with kinases or GPCRs) using AMBER or GROMACS .
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) models electron transfer in redox-sensitive pathways .
  • Pathway Enrichment Analysis : Integrate RNA-seq or proteomics data with KEGG/GO databases to infer mechanism .

Q. How can in silico modeling guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Pharmacophore Modeling : Identify critical motifs (e.g., sulfonyl groups for kinase inhibition) using Schrödinger or MOE .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituent modification (e.g., piperidine vs. morpholine) .
  • ADMET Prediction : Tools like SwissADME estimate solubility, CYP inhibition, and blood-brain barrier penetration .

Q. What strategies are effective for derivatizing the thieno-pyrazole core to modulate activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the phenyl group with pyridyl or thiophene to enhance metabolic stability .
  • Side-Chain Functionalization : Introduce polar groups (e.g., -COOH, -SO₂NH₂) to improve solubility and target engagement .
  • Click Chemistry : Use CuAAC (copper-catalyzed azide-alkyne cycloaddition) to append triazole moieties for SAR studies .

Q. How does the compound’s stability under physiological conditions impact experimental design?

Methodological Answer:

  • Simulated Biological Fluids : Incubate in PBS (pH 7.4) or simulated gastric fluid to assess hydrolysis/oxidation .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions .
  • Microsomal Stability Assays : Liver microsomes (human/rodent) predict metabolic clearance rates .

Q. What methodologies are recommended for identifying off-target effects in complex biological systems?

Methodological Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to map interactomes .
  • CRISPR-Cas9 Screens : Genome-wide knockout libraries identify synthetic lethal partners .
  • Phosphoproteomics : LC-MS/MS quantifies kinase signaling perturbations post-treatment .

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